molecular formula C10H13BrN4OS B7435124 1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea

1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B7435124
M. Wt: 317.21 g/mol
InChI Key: OPIJAPJUCKHOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and agriculture. This compound is a member of the thiadiazole family and has been studied for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea can have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of microorganisms and cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its broad spectrum of activity against microorganisms and cancer cells. However, one of the limitations is its potential toxicity to healthy cells and organisms.

Future Directions

There are several future directions for research on 1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the further investigation of its potential applications in medicine and agriculture. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 1-(bromomethyl)cyclopropane in the presence of a base. The resulting intermediate is then treated with urea to yield the final product.

Scientific Research Applications

1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been studied for its potential applications in medicine and agriculture. In medicine, it has shown promising results as an antimicrobial and antifungal agent. It has also been studied for its potential anticancer properties. In agriculture, it has been studied as a potential herbicide and insecticide.

properties

IUPAC Name

1-[(1-bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4OS/c11-10(3-4-10)5-12-8(16)13-9-15-14-7(17-9)6-1-2-6/h6H,1-5H2,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJAPJUCKHOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)NCC3(CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea

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